molecular formula C8H13N3O B2574233 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225144-75-0

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2574233
CAS No.: 2225144-75-0
M. Wt: 167.212
InChI Key: CTKBWXALLYMFRH-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound featuring a strained 2-oxabicyclo[2.1.1]hexane scaffold substituted with an azidomethyl group at position 1 and two methyl groups at position 2. The azide functional group (-N₃) confers reactivity in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective conjugation to alkynes for drug discovery, materials science, and bioconjugation . The compound’s molecular formula is C₈H₁₂N₃O, with a molecular weight of 166.2 g/mol (estimated from related derivatives in and ). Its bicyclic structure imposes ring strain, enhancing reactivity compared to linear analogs.

Properties

IUPAC Name

1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBWXALLYMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of various derivatives. The reaction is often carried out under photochemical conditions using blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. The use of specialized equipment and glassware is necessary to handle the reaction conditions efficiently. The process can be optimized by adjusting solvent conditions, such as using acetonitrile to improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The azidomethyl group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Cycloaddition Reactions: Photochemical conditions with blue LED irradiation.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions include various substituted bicyclic compounds, amines, and more complex polycyclic structures.

Scientific Research Applications

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and the creation of complex structures. The rigidity of the bicyclic scaffold also plays a role in its reactivity and stability .

Comparison with Similar Compounds

Ethyl 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.3 g/mol
  • Key Features : The ethyl ester at position 4 increases hydrophobicity and stability, making it suitable for synthetic intermediates. However, the azidomethyl group retains click chemistry utility.

4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid

  • Molecular Formula : C₁₁H₁₆O₅
  • Molecular Weight : 228.2 g/mol
  • Key Features : The carboxylic acid group enables solubility in polar solvents and participation in amide bond formation, contrasting with the azide’s cycloaddition reactivity.

{4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

  • Molecular Formula: C₈H₁₅NO₂ (estimated from )
  • Key Features: Replacing the azide with an aminomethyl and hydroxyl group eliminates click reactivity but introduces hydrogen-bonding capacity for biological targeting.

Bicyclic Framework Variations

3-Azabicyclo[3.1.0]hexane Derivatives

  • Example : 1-Azabicyclo[3.1.0]hexan-4-one, 2,2,6,6-tetramethyl-
  • Molecular Formula: C₉H₁₅NO
  • Key Features : The larger bicyclo[3.1.0] system reduces ring strain, lowering reactivity compared to the [2.1.1] system. The ketone group enables nucleophilic additions .

Bicyclo[3.2.0]heptane Derivatives

  • Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (penicillin analog)
  • Key Features : The sulfur-containing bicyclo[3.2.0] system is critical for β-lactam antibiotic activity, demonstrating how ring size and heteroatom placement dictate biological function .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₈H₁₂N₃O 166.2 Azidomethyl, bicyclic ether Click chemistry, bioconjugation
Ethyl this compound-4-carboxylate C₁₁H₁₇N₃O₃ 239.3 Azidomethyl, ethyl ester Synthetic intermediates
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₁H₁₆O₅ 228.2 Carboxylic acid, ethyl ester Polymer chemistry
{4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol C₈H₁₅NO₂ 157.2 Aminomethyl, hydroxyl Drug candidates

Biological Activity

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound featuring an azide group, which is known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes an azide functional group that can facilitate various chemical reactions, particularly in medicinal chemistry and drug development.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₇H₁₁N₃O
Molecular Weight155.18 g/mol
CAS Number2229261-01-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its azide group. The azide can undergo click chemistry reactions, which are pivotal in bioconjugation processes and drug delivery systems.

Interaction with Biological Targets

The compound's bicyclic structure allows it to fit into specific biological receptors, potentially modulating various signaling pathways. Its azide group can participate in cycloaddition reactions, leading to the formation of stable adducts that may exhibit therapeutic effects.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
  • Antioxidant Properties : Studies suggest that azide-containing compounds can scavenge free radicals effectively.
  • Cytotoxicity : Preliminary cytotoxic studies indicate that certain derivatives do not exhibit toxicity at concentrations up to 250 µg/mL in non-cancerous cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of azide-functionalized compounds:

  • Antioxidant Activity Evaluation :
    • A study evaluated various azide derivatives for their antioxidant potential using DPPH radical scavenging assays.
    • Results indicated that certain analogs exhibited significant antioxidant activity comparable to standard references like ascorbic acid .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated the non-toxic nature of specific azide compounds in 3T3 fibroblast cell lines, suggesting a favorable safety profile for potential therapeutic applications .
  • In Silico Molecular Docking Studies :
    • Computational studies have been conducted to predict the binding affinities of these compounds to various biological targets, providing insights into their potential mechanisms of action .

Q & A

Q. Key Data :

  • Yield optimization requires careful control of reaction time, temperature, and catalyst selection.
  • Stereochemical outcomes (endo/exo) must be confirmed via NMR or X-ray crystallography .

Advanced: How does the bicyclo[2.1.1]hexane core influence metabolic stability compared to benzene bioisosteres?

Methodological Answer:
Bicyclo[2.1.1]hexanes are studied as saturated bioisosteres for ortho-substituted benzene rings. Metabolic stability (CLint, t₁/₂) varies depending on substituents and target systems:

  • Increased Stability : In conivaptan analogs, bicyclohexane incorporation reduced CLint from 31 to 12 μL min⁻¹ mg⁻¹ .
  • Decreased Stability : In lomitapide analogs, metabolic stability dropped 2–3-fold (t₁/₂ from 18 μM to 3 μM) .
  • Conflicting Results : For agrochemicals like boscalid, stability slightly decreased (CLint 26 vs. 29 μL min⁻¹ mg⁻¹) .

Q. Analysis Framework :

  • Use human liver microsomes (HLMs) to measure intrinsic clearance (CLint).
  • Compare logP and solubility to assess bioavailability trade-offs.
  • Molecular dynamics simulations can predict conformational rigidity and enzyme interactions .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : Distinctive splitting patterns confirm bicyclic geometry and substituent positions. For example, endo vs. exo configurations in ethyl carboxylate derivatives show characteristic shifts .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., 2-oxabicyclo[2.1.1]hexane derivatives validated via single-crystal studies) .
  • IR Spectroscopy : Azide stretches (~2100 cm⁻¹) confirm the presence of the -N₃ group .

Advanced: How can researchers resolve contradictions in bioisostere performance across different bioactive systems?

Methodological Answer:
Contradictions arise due to varying enzyme active sites and substituent electronic effects. Strategies include:

  • Systematic SAR Studies : Replace substituents (e.g., methyl vs. dimethyl groups) and measure ΔCLint or ΔIC₅₀.
  • Crystallographic Analysis : Co-crystallize analogs with target enzymes (e.g., CYP450 isoforms) to identify binding mode changes .
  • Computational Modeling : Density functional theory (DFT) calculates strain energy and orbital interactions affecting metabolic pathways .

Example : Bicyclohexanes in agrochemicals showed reduced stability due to increased exposure to oxidative enzymes, unlike rigid drug targets .

Basic: What are the thermal stability considerations for this compound?

Methodological Answer:
Bicyclo[2.1.1]hexanes are prone to thermolysis or rearrangement under heat:

  • Fragmentation : Thermolysis of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate (19) yielded ethyl 2-ethenyl-4-oxobutyrate (25) at elevated temperatures .
  • Mitigation : Store at –20°C under inert gas (N₂/Ar). Avoid prolonged heating during synthesis.

Safety Note : Azidomethyl groups may decompose explosively; use small batches and blast shields .

Advanced: How can this compound be utilized in click chemistry?

Methodological Answer:
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reaction Setup : React with terminal alkynes (e.g., propargyl esters) in THF/H₂O with CuSO₄·5H₂O and sodium ascorbate .
  • Applications :
    • Bioconjugation for drug delivery systems.
    • Polymer crosslinking for materials science.

Optimization : Monitor reaction progress via TLC or LC-MS to prevent side reactions (e.g., Staudinger ligation) .

Basic: What are the toxicity and handling precautions for this compound?

Methodological Answer:

  • Toxicity : Azides are acutely toxic (H302, H315) and may release HN₃ gas. Use fume hoods and PPE (gloves, goggles) .
  • Storage : Keep in amber vials at –20°C, away from light and metals (e.g., Cu, Fe) to prevent decomposition .
  • Disposal : Neutralize with NaNO₂/HCl before disposal to avoid explosive azide salts .

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